molecular formula C34H47N7O8 B12317755 (Ala1)-par-4 (1-6) (mouse)

(Ala1)-par-4 (1-6) (mouse)

Cat. No.: B12317755
M. Wt: 681.8 g/mol
InChI Key: VULJVZXXUQIUEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ala1)-par-4 (1-6) (mouse) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions. The alanine residue is substituted for glycine at position 1/60 during this process .

Industrial Production Methods

Industrial production of (Ala1)-par-4 (1-6) (mouse) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

(Ala1)-par-4 (1-6) (mouse) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of (Ala1)-par-4 (1-6) (mouse) include:

Major Products

The major products formed from the reactions involving (Ala1)-par-4 (1-6) (mouse) are typically the desired peptide sequences, with potential side products including truncated or misfolded peptides .

Scientific Research Applications

(Ala1)-par-4 (1-6) (mouse) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigates the role of PAR4 in cellular signaling and platelet aggregation.

    Medicine: Explores potential therapeutic applications in cardiovascular diseases and coagulation disorders.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

(Ala1)-par-4 (1-6) (mouse) exerts its effects by binding to and activating proteinase-activated receptor 4 (PAR4). This activation triggers a cascade of intracellular signaling events, leading to the release of inositol phosphates and the aggregation of platelets. The molecular targets involved include G-proteins and downstream effectors such as phospholipase C .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Ala1)-par-4 (1-6) (mouse) is unique due to its high potency and specificity for PAR4. The substitution of alanine for glycine at position 1/60 enhances its activity, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

2-[[6-amino-2-[[2-[[1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47N7O8/c1-21(36)30(44)39-26(18-23-12-14-24(42)15-13-23)33(47)41-17-7-11-28(41)32(46)37-20-29(43)38-25(10-5-6-16-35)31(45)40-27(34(48)49)19-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,42H,5-7,10-11,16-20,35-36H2,1H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULJVZXXUQIUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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